Melphalan, also known as L-phenylalanine mustard, is a bifunctional alkylating agent that has been widely used in the treatment of various malignancies, including multiple myeloma, ovarian cancer, and as part of conditioning regimens in hematopoietic stem cell transplantation (SCT)49. Its clinical application, however, is often limited by factors such as poor water solubility, rapid elimination, and lack of target specificity7. Despite these limitations, melphalan remains a cornerstone in cancer chemotherapy due to its potent antitumor effects and manageable toxicity profile6.
Melphalan is a mainstay in conditioning regimens for both autologous and allogeneic SCT due to its myeloablative properties. It has been used for over 50 years and continues to be the agent of choice for multiple myeloma and lymphomas4. The addition of newer agents to conditioning regimens may improve antitumor effects, but melphalan's role remains significant due to its broad antitumor activity and low toxicity profile when used in combination with other drugs4.
In the treatment of retinoblastoma, melphalan has been used efficiently, and its therapeutic efficacy has been improved by encapsulation in lipid nanoparticles (LNP). Co-delivery of melphalan with miR-181a via LNP has shown to decrease the expression of anti-proliferative and anti-apoptotic genes while increasing the expression of pro-apoptotic genes, leading to reduced viability of retinoblastoma cells2. This co-delivery technique suggests a significant increase in therapeutic impact and the potential for reduced cytotoxic side effects2.
Melphalan has demonstrated clinical activity in the treatment of medulloblastoma and pineoblastoma, with observed complete and partial responses in children with recurrent or poor-prognosis tumors5. Its use in high doses has been reviewed, showing significant activity in various cancers, including myeloma, ovarian cancer, malignant lymphoma, breast cancer, and neuroblastoma6. The drug's efficacy in these solid tumors supports further clinical trials and its potential use in combination with other therapies.
Efforts to improve melphalan's clinical application have led to the development of polymeric prodrugs and antibody-drug conjugates. A novel melphalan polymeric prodrug has shown improved water solubility and cathepsin X-sensitivity, suggesting a promising approach for anticancer application7. Additionally, conjugation of melphalan to monoclonal antibodies has selectively enhanced its antitumor activity, providing a new approach to reduce nonspecific toxicity and improve therapeutic outcomes8.
In patients with renal failure, a common complication in multiple myeloma, high-dose melphalan has been safely administered without the need for dose reduction. Pharmacokinetic studies have shown that renal impairment does not significantly affect melphalan elimination, and while it may be associated with longer durations of fever and hospitalization, no transplant-related deaths were observed10. This finding is crucial for allowing patients with renal insufficiency to benefit from high-dose melphalan therapy.
Melphalan induces apoptosis in cancer cells through multiple pathways. In multiple myeloma cells, melphalan has been shown to cause a downregulation of anti-apoptotic proteins such as Mcl-1L and Bcl-xL, while promoting the generation of proapoptotic cleaved forms of these proteins through caspase cleavage1. This disruption of the Mcl-1/Bim complex leads to the release of proapoptotic Bim isoforms, which in turn activate Bax and result in cytochrome c release, triggering the apoptotic cascade1. Additionally, melphalan has been observed to induce apoptosis in EBV-transformed B cells by upregulating TAp73 and XAF1, promoting nuclear import of XPA, and causing reactive oxygen species (ROS) generation3. These mechanisms highlight the drug's ability to engage the intrinsic apoptotic pathway and exert its cytotoxic effects on cancer cells.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4